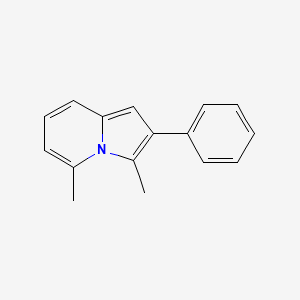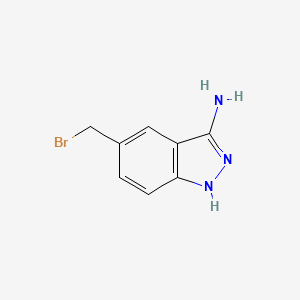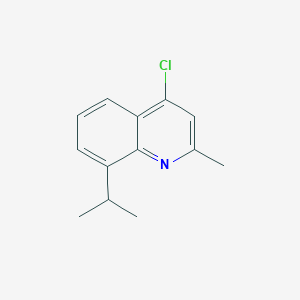
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the reaction of 2-(trifluoromethyl)benzenecarboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidoyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the imidoyl chloride group to amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The imidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification or inhibition of their function .
Comparaison Avec Des Composés Similaires
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds such as:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group but differ in their reactivity and applications.
Trifluoromethanesulfonamides: These compounds are used as reagents and catalysts in organic synthesis and have different functional properties compared to imidoyl chlorides.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidoyl chloride group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H5ClF3NO |
|---|---|
Poids moléculaire |
223.58 g/mol |
Nom IUPAC |
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+ |
Clé InChI |
QKICFEIYQLMRAK-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)

![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)






